molecular formula C5H4BBr2NO2 B599196 (2,6-Dibromopyridin-3-yl)boronic acid CAS No. 1256355-52-8

(2,6-Dibromopyridin-3-yl)boronic acid

Cat. No.: B599196
CAS No.: 1256355-52-8
M. Wt: 280.71
InChI Key: PTTWODKSMWAAHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Dibromopyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with two bromine atoms at the 2 and 6 positions. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .

Mode of Action

In SM cross-coupling reactions, the boronic acid undergoes transmetalation, a process where it transfers an organic group to a metal catalyst . This reaction is facilitated by the boronic acid’s nucleophilic properties . The resulting organometallic species can then undergo further reactions, such as coupling with an electrophile .

Biochemical Pathways

The compound’s role in sm cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .

Result of Action

As a reagent in sm cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of various organic compounds, depending on the reaction conditions and the other reactants involved .

Action Environment

The action of (2,6-Dibromopyridin-3-yl)boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which this compound is often used, depends on factors such as the reaction conditions and the nature of the other reactants . These reactions are known for their mild and functional group tolerant conditions, suggesting that the compound may exhibit stability and efficacy under a variety of environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dibromopyridin-3-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron and a palladium catalyst to introduce the boronic acid group. The reaction is usually carried out under mild conditions, making it suitable for a variety of substrates .

Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to handle large-scale synthesis efficiently. These methods ensure high yields and purity while minimizing the reaction time and the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: (2,6-Dibromopyridin-3-yl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions: The typical reagents for Suzuki-Miyaura coupling include palladium catalysts such as Pd(PPh3)4, bases like potassium carbonate, and solvents such as toluene or ethanol. The reaction conditions are generally mild, with temperatures ranging from room temperature to 100°C .

Major Products Formed: The major products formed from the reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: In chemistry, (2,6-Dibromopyridin-3-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it invaluable in the construction of biaryl structures .

Biology and Medicine: In biology and medicine, this compound is utilized in the development of new drugs and therapeutic agents. Its derivatives have shown potential in inhibiting specific enzymes and proteins, making it a candidate for drug discovery and development .

Industry: Industrially, this compound is used in the manufacture of advanced materials, including polymers and electronic components. Its role in the synthesis of organic semiconductors is particularly noteworthy .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (2,6-Dibromopyridin-3-yl)boronic acid include other boronic acids such as phenylboronic acid, 4-bromophenylboronic acid, and 3-pyridinylboronic acid .

Uniqueness: What sets this compound apart is its unique substitution pattern on the pyridine ring, which can influence its reactivity and the types of products formed in coupling reactions. This makes it a versatile and valuable reagent in organic synthesis .

Properties

IUPAC Name

(2,6-dibromopyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BBr2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTWODKSMWAAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)Br)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BBr2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679926
Record name (2,6-Dibromopyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-52-8
Record name Boronic acid, B-(2,6-dibromo-3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dibromopyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.